7-Ethenyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
7-ethenyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-2-8-4-3-5-9-6-7-11-10(8)9/h2-7,11H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXYPUKBKQVENX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC2=C1NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Ethenyl 1h Indole and Analogous Ethenylindoles
Sustainable and Green Chemistry Approaches in Ethenylindole Synthesis Research
The field of organic synthesis is increasingly prioritizing methods that minimize environmental impact and maximize resource efficiency. For ethenylindoles, this translates to developing synthetic routes that reduce waste, energy consumption, and the use of hazardous substances. Green chemistry principles, such as the use of renewable feedstocks, atom economy, catalysis, and safer solvents, are paramount in this endeavor.
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a powerful tool for accelerating chemical reactions, often leading to reduced reaction times, increased yields, and improved energy efficiency compared to conventional heating methods. This technique aligns well with green chemistry objectives by enabling faster transformations and potentially lower energy inputs.
Research has demonstrated the efficacy of microwave-assisted organic synthesis (MAOS) for the preparation of indole derivatives nih.gov. For ethenylindoles and related compounds, microwave irradiation has been employed in conjunction with various catalytic systems and reaction media. For instance, the synthesis of 3-diarylvinylindoles has been achieved under solvent-free microwave irradiation using K10 montmorillonite (B579905) clay as a solid support, leading to a slight increase in yield and reduced reaction times tandfonline.comtandfonline.com. Similarly, microwave-assisted protocols have been developed for the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives via palladium-catalyzed reactions, yielding products in excellent yields mdpi.com. These methods highlight the potential of microwave technology to expedite and improve the sustainability of indole synthesis, including those with vinyl substituents.
Table 1: Microwave-Assisted Synthesis Examples for Indole Derivatives
| Product Type/Example | Catalyst/System | Solvent | Conditions (Time) | Yield (%) | Notes | Reference |
| 3-Diarylvinylindoles | K10 montmorillonite clay, Phosphoryl chloride | Solvent-free | 12.0 min | 80 | Reduced reaction time and increased yield observed | tandfonline.comtandfonline.com |
| 2-Methyl-1H-indole-3-carboxylate derivatives | Palladium catalyst | Neat | Microwave irradiation | Excellent | High yields and regioselectivity | mdpi.com |
| Indole derivatives (general) | Visible light irradiation | Solvent-free | 30-90 min | 80-90 | Catalyst-free, efficient, and economical |
Solvent-Free and Aqueous Medium Reaction Conditions
Minimizing or eliminating the use of organic solvents is a key tenet of green chemistry. Solvent-free conditions, including mechanochemical approaches and reactions using solid supports, offer significant environmental advantages by reducing waste and simplifying product isolation.
Mechanochemical synthesis, such as high-speed ball-milling, has been explored for the solvent-free C–H functionalization of indoles to produce 3-vinylindoles, demonstrating the potential for solvent reduction acs.org. Similarly, reactions utilizing ionic liquids as both catalysts and reaction media have been developed for the synthesis of 3-vinylindoles under metal- and solvent-free conditions, emphasizing recyclability and mild conditions rsc.org.
Aqueous medium synthesis, where water serves as the primary solvent, is another highly attractive green approach. Water is abundant, non-toxic, and inexpensive, making it an ideal green solvent. Various catalytic systems have been developed to facilitate indole synthesis in aqueous media sioc-journal.cn. For instance, phosphomolybdic acid (PMA) has been shown to catalyze the Prins cyclization of homoallylic alcohols with aldehydes in water at room temperature, yielding tetrahydropyran-4-ol derivatives with high efficiency and selectivity organic-chemistry.org. In other examples, surfactant-assisted reactions in water have also been employed for the synthesis of heterocyclic compounds, demonstrating good to excellent yields beilstein-journals.org.
Table 2: Solvent-Free and Aqueous Medium Synthesis Examples for Indole Derivatives
| Product Type/Example | Method/Medium | Catalyst/System | Solvent | Conditions (Temp/Time) | Yield (%) | Notes | Reference |
| 3-Vinylindoles | Mechanochemical | Pd(OAc)2 | Solvent-free | Ball-milling | Moderate to good | Solvent-free C–H functionalization | acs.org |
| 3-Vinylindoles | Ionic Liquid Catalysis | Sulfonyl-containing Brønsted acid ionic liquid | Solvent-free | Mild conditions | High | Metal- and solvent-free, recyclable catalyst | rsc.org |
| Imidazo[2,1-a]isoindole-2,5-diones | Aqueous Medium | Sodium dodecyl sulfate (B86663) (SDS) | Water | 120 °C, 10 h | 90 | Diastereoselective, good to excellent yields | beilstein-journals.org |
| Tetrahydropyran-4-ol derivatives (analogous) | Aqueous Medium | Phosphomolybdic acid (PMA) | Water | Room temperature | 80–92 | Cost-effective, environmentally friendly, high yields, cis-selectivity | organic-chemistry.org |
| 3-Diarylvinylindoles | Microwave/Solvent-free | K10 montmorillonite clay, Phosphoryl chloride | Solvent-free | Microwave irradiation | Increased | Reduced reaction time | tandfonline.comtandfonline.com |
Catalytic Systems and Their Role in Environmentally Benign Ethenylindole Synthesis
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed more efficiently, under milder conditions, and with greater selectivity, thereby reducing waste and energy consumption acsgcipr.org. The development of novel catalytic systems, including those based on earth-abundant metals, heterogeneous catalysts, and recyclable catalysts, is crucial for sustainable ethenylindole synthesis.
For the synthesis of ethenylindoles, various catalytic systems have been explored. Brønsted acid ionic liquids have been utilized as recyclable catalysts for the direct alkenylation of indoles, offering metal- and solvent-free conditions rsc.org. Palladium catalysts are frequently employed in C-C bond formation reactions, such as C–H functionalization or cross-coupling reactions, to introduce vinyl groups onto the indole scaffold mdpi.comacs.org. Heterogeneous catalysts, like K10 montmorillonite clay, have also proven effective, particularly when combined with microwave irradiation, facilitating solvent-free reactions tandfonline.comtandfonline.com.
Furthermore, the Bartoli indole synthesis offers a pathway to 7-substituted indoles by employing vinyl magnesium halides and ortho-substituted nitroarenes jpionline.org. While specific green modifications of this method for 7-ethenylindoles are not detailed in the provided snippets, the use of vinyl nucleophiles directly addresses the introduction of the ethenyl group at the 7-position. The broader field of indole synthesis also sees the application of various catalysts, including Lewis acids, Brønsted acids, and even catalyst-free conditions under specific activation methods like visible light . The trend towards using non-heavy metal catalysts, such as iron or nickel, is also gaining traction, aiming to reduce the environmental impact associated with precious metal catalysts acdlabs.com.
Table 3: Catalytic Systems for Green Indole Synthesis
| Catalyst/System | Reaction Type/Product Class | Medium/Conditions | Green Aspects | Reference |
| Sulfonyl-containing Brønsted acid ionic liquid | C3 alkenylation of indoles with ketones (3-Vinylindoles) | Solvent-free, Mild conditions | Recyclable catalyst, metal-free, solvent-free, high efficiency | rsc.org |
| Pd(OAc)2 | C–H activation/oxidative coupling (3-Vinylindoles) | Solvent-free (ball-milling) | Solvent-free, mechanochemical activation | acs.org |
| K10 montmorillonite clay | Synthesis of 3-diarylvinylindoles | Solvent-free, Microwave irradiation | Solid support, solvent-free | tandfonline.comtandfonline.com |
| Phosphomolybdic acid (PMA) | Prins cyclization (analogous to indole precursors) | Water, Room temperature | Water as solvent, cost-effective, environmentally friendly, recyclable catalyst | organic-chemistry.org |
| Palladium catalyst | Pd-catalyzed heterocyclization (2-Methyl-1H-indole-3-carboxylates) | Neat, Microwave irradiation | Efficient, high yields, high regioselectivity | mdpi.com |
| Visible light irradiation | Indole derivatives synthesis | Solvent-free, Catalyst-free | Solvent-free, catalyst-free, economical | |
| Vinyl magnesium halides, ortho-substituted nitroarenes | Bartoli indole synthesis (7-substituted indoles) | Not specified | Direct synthesis of 7-substituted indoles, potential for vinyl introduction | jpionline.org |
Compound List
7-Ethenyl-1H-indole
Ethenylindoles
3-Vinylindoles
3-Diarylvinylindoles
2-Methyl-1H-indole-3-carboxylate derivatives
Indolyl-4H-chromene derivatives
7-substituted indoles
7-Ethyltryptophol
3-substituted indoles
Indole
3-formyl indole
(E)-3-(4-Nitrostyryl)-1H-indole
(E)-3-(4-Chlorostyryl)-1H-indole
(E)-3-Styryl-1H-indole
(E)-3-(4-Methoxystyryl)-1H-indole
(E)-3-(4-Hydroxystyryl)-1H-indole
Imidazo[2,1-a]isoindole-2,5-diones
Tetrahydropyran-4-ol derivatives
Reactivity and Derivatization Pathways of 7 Ethenyl 1h Indole
Electrophilic and Nucleophilic Transformations of the Ethenyl Group
The ethenyl group of 7-ethenyl-1H-indole is susceptible to both electrophilic and nucleophilic attacks, leading to a diverse array of functionalized indole (B1671886) derivatives.
Electrophilic Additions: The double bond of the ethenyl group can readily undergo electrophilic addition reactions. For instance, the reaction with electrophiles such as halogens (e.g., Br₂, Cl₂) or hydrohalic acids (e.g., HBr, HCl) would be expected to proceed via a carbocation intermediate. The regioselectivity of this addition is influenced by the electronic effects of the indole ring. The indole nucleus is electron-rich and can stabilize an adjacent positive charge, thus directing the addition of the electrophile to the terminal carbon of the vinyl group.
Nucleophilic Additions: While less common for simple alkenes, nucleophilic additions to the ethenyl group can be achieved under specific conditions, particularly through Michael-type addition reactions if the indole nitrogen is appropriately substituted to enhance the electrophilicity of the vinyl group. smolecule.com More commonly, the reactivity of the ethenyl group towards nucleophiles is exploited in transition metal-catalyzed cross-coupling reactions.
A summary of potential transformations is presented below:
Table 1: Potential Electrophilic and Nucleophilic Transformations of this compound
| Reaction Type | Reagents | Potential Product(s) |
| Halogenation | Br₂, Cl₂ in an inert solvent | 7-(1,2-dihaloethyl)-1H-indole |
| Hydrohalogenation | HBr, HCl | 7-(1-haloethyl)-1H-indole |
| Hydration | H₂O/H⁺ | 7-(1-hydroxyethyl)-1H-indole |
| Michael Addition | Nucleophiles (e.g., amines, thiols) with an activated indole | 7-(2-substituted-ethyl)-1H-indole derivatives |
Cycloaddition Reactions Involving Ethenylindoles
The ethenyl group in this compound can participate as a dienophile or as part of a diene system in various cycloaddition reactions, providing powerful strategies for the construction of complex polycyclic and heterocyclic frameworks.
7-Ethenylindoles can function as dienes in Diels-Alder reactions, particularly when the indole ring is part of the diene system. This approach allows for the synthesis of carbazole (B46965) derivatives and other polycyclic indole structures. researchgate.netnih.gov The reactivity in these [4+2] cycloadditions is influenced by the electronic nature of both the vinylindole and the dienophile. For instance, reactions with electron-deficient dienophiles such as naphthoquinone, p-benzoquinone, and N-phenyltriazolinedione have been shown to yield various [c]annelated carbazole precursors. nih.gov
The reaction outcome can be highly dependent on the substitution pattern of the indole ring and the reaction conditions. Organocatalytic asymmetric versions of these reactions have been developed to achieve high diastereo- and enantioselectivity in the synthesis of C7-functionalized indoles. researchgate.net
The Povarov reaction, a formal [4+2] cycloaddition, is a valuable tool for the synthesis of tetrahydroquinoline derivatives. javeriana.edu.co In this reaction, an electron-rich alkene, such as this compound, reacts with an imine (often generated in situ from an aniline (B41778) and an aldehyde). beilstein-journals.orgnih.govnih.gov This reaction provides a direct route to highly substituted tetrahydroquinolines, which are important structural motifs in medicinal chemistry. javeriana.edu.co
The use of chiral phosphoric acid catalysts can induce high levels of enantioselectivity in the Povarov reaction, leading to the formation of optically active polycyclic indole derivatives. beilstein-journals.orgnih.gov Subsequent oxidation of the resulting tetrahydroquinoline ring can lead to the corresponding quinoline, further expanding the molecular diversity accessible from this compound. beilstein-journals.org
Table 2: Cycloaddition Reactions of Ethenylindoles
| Reaction Type | Reactants | Product Type |
| Diels-Alder | This compound (as diene), electron-deficient dienophile | Polycyclic carbazole derivatives |
| Povarov | This compound (as alkene), aniline, aldehyde | Tetrahydroquinoline-fused indoles |
Diels-Alder Reaction Pathways for Polycyclic Construction
Functional Group Interconversions and Modifications on the Ethenyl Moiety
The ethenyl group of this compound is a versatile handle for a wide range of functional group interconversions and modifications, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.
Hydroboration-Oxidation: The hydroboration of the ethenyl group, followed by oxidation, provides a reliable method for the anti-Markovnikov hydration of the double bond. This two-step process typically employs a borane (B79455) reagent like borane-tetrahydrofuran (B86392) complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH). The result is the formation of 7-(2-hydroxyethyl)-1H-indole. This transformation is highly regioselective, yielding the primary alcohol.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds. While this reaction typically involves the coupling of an organoboron compound with an organic halide, variations exist. For instance, the hydroboration of this compound can generate a boronate ester intermediate. This intermediate can then participate in a Suzuki-Miyaura coupling with an aryl or vinyl halide, effectively leading to the C-C bond formation at the terminal carbon of the original ethenyl group. This strategy allows for the introduction of a wide range of aryl and vinyl substituents.
Research has shown that this compound can also act as a ligand in palladium-catalyzed Suzuki-Miyaura reactions, enhancing catalytic efficiency. vulcanchem.com Furthermore, direct Suzuki-Miyaura coupling on halo-substituted indoles, such as 5,7-dibromoindole, has been demonstrated to be an effective method for introducing aryl groups onto the indole's benzenoid ring. rsc.org
Beyond hydroboration and coupling reactions, the vinyl group of this compound can undergo a variety of other addition and substitution reactions.
Oxidation: The ethenyl group can be oxidized to form an epoxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA), or cleaved to yield an aldehyde or carboxylic acid through ozonolysis (O₃) followed by either a reductive (e.g., Zn/H₂O) or oxidative (e.g., H₂O₂) workup.
Reduction: Catalytic hydrogenation of the ethenyl group using hydrogen gas (H₂) and a metal catalyst (e.g., Pd/C) will saturate the double bond to produce 7-ethyl-1H-indole.
Heck Reaction: The palladium-catalyzed Heck reaction allows for the coupling of the vinyl group with aryl or vinyl halides, leading to the formation of substituted stilbene-like structures.
Metathesis: Ethenylindoles can participate in olefin metathesis reactions, catalyzed by ruthenium or molybdenum complexes, to form new carbon-carbon double bonds. This can be used for ring-closing, ring-opening, or cross-metathesis reactions to build more complex molecules.
Table 3: Functional Group Interconversions of the Ethenyl Group
| Reaction | Reagents | Product |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 7-(2-hydroxyethyl)-1H-indole |
| Ozonolysis (reductive workup) | 1. O₃ 2. Zn/H₂O | 7-formyl-1H-indole |
| Catalytic Hydrogenation | H₂, Pd/C | 7-ethyl-1H-indole |
| Epoxidation | m-CPBA | 7-(oxiran-2-yl)-1H-indole |
Hydroboration/Suzuki-Miyaura Coupling Protocols for C-3β Functionalization
The presence of both a reactive indole nucleus and a vinyl (ethenyl) group in this compound gives the molecule a diverse and complex reactivity profile. The interaction and selective reaction of these two functional groups are central to its derivatization.
Oxidative Processes of the Indole Nucleus
The indole ring is inherently electron-rich, making it susceptible to oxidation. wikipedia.org The C2-C3 double bond is a primary site for oxidative cleavage. bhu.ac.inresearchgate.net Common oxidants like N-bromosuccinimide can selectively oxidize the indole to an oxindole. wikipedia.org More potent oxidizing agents can lead to a mixture of products due to competitive oxidation at the nitrogen atom and the C2 and C3 positions. nih.gov
In the context of this compound, the vinyl group introduces an additional site for oxidation. Selective oxidation of the indole nucleus without affecting the ethenyl substituent requires carefully chosen reagents and conditions. Green oxidation methods using halide catalysis with an oxidant like oxone have been developed for various indole oxidations, including the conversion to 2-oxindoles and Witkop oxidation, which cleaves the C2-C3 bond. researchgate.netnih.gov These methods could potentially be applied to this compound for selective nucleus oxidation.
Oxidative coupling reactions are also a significant pathway for functionalizing indoles. For instance, the oxidative coupling of C2-substituted indoles with enolates has been achieved, suggesting that the substituent at the C2 position can influence the reaction's efficiency. nih.gov While this compound is substituted at the C7 position, this highlights the tunability of indole reactivity based on its substitution pattern.
| Oxidation Reaction | Reagent(s) | Product Type | Ref |
| Selective Oxidation | N-bromosuccinimide | Oxindole | wikipedia.org |
| Oxidative Cleavage | Ozone, Sodium periodate | 2-Ketoacetanilide derivatives | bhu.ac.inresearchgate.net |
| Green Oxidation | Halide catalysis, Oxone | 2-Oxindoles, Witkop products | nih.gov |
| Oxidative Coupling | Fe(III) or Cu(II) salts | C2, C3-disubstituted indoles | nih.gov |
Selective Reduction Chemistry of Indole Rings
The reduction of the indole ring can proceed at either the pyrrole (B145914) or the benzene (B151609) portion, depending on the reaction conditions. bhu.ac.in Catalytic hydrogenation is a common method for reducing the indole nucleus to an indoline (B122111) (2,3-dihydroindole). google.com For instance, the reduction of indole compounds to indoline compounds can be achieved using a borane complex reagent in the presence of trifluoroacetic acid. google.com
In the case of this compound, a key challenge is the selective reduction of the indole ring without simultaneously reducing the ethenyl group to an ethyl group. A process for producing 7-ethyl indole involves a dehydrocyclization followed by a partial hydrogenation step specifically designed to reduce the vinyl groups. google.com This suggests that controlling the extent of hydrogenation is crucial. Catalytic hydrogenation using specific catalysts like Pd3Au1/CNT has shown high efficiency for the hydrogenation of N-heterocycles. nih.gov The choice of catalyst and reaction conditions, such as temperature and pressure, can influence the selectivity of the reduction. For example, partial hydrogenation can be carried out at temperatures of 40–120°C and H2 pressures of 4–12 bar. google.com
Conversely, reduction methods that target the benzene ring, such as Birch reduction (lithium or sodium in liquid ammonia), typically yield 4,7-dihydroindoles. bhu.ac.in The application of such methods to this compound would need to consider the stability of the vinyl group under these strongly reducing conditions.
| Reduction Method | Reagent(s) | Selective Target | Product Type | Ref |
| Catalytic Hydrogenation | H₂, Catalyst (e.g., Pd, Pt) | Pyrrole ring | Indoline | google.com |
| Borane Reduction | Borane complex, Trifluoroacetic acid | Pyrrole ring | Indoline | google.com |
| Birch Reduction | Li or Na, Liquid NH₃, Alcohol | Benzene ring | 4,7-Dihydroindole | bhu.ac.in |
| Partial Hydrogenation | H₂, Hydrogenating catalyst | Vinyl group | Ethyl-substituted indole | google.com |
C-H Activation and Directed Functionalization Strategies
Transition metal-catalyzed C-H activation has become a powerful tool for the site-selective functionalization of indoles, allowing for the introduction of various substituents at positions that are otherwise difficult to access. rsc.orgacs.org While the C3 position is the most inherently reactive site for electrophilic substitution, directing groups can steer functionalization to other positions like C2, C4, C5, C6, and C7. wikipedia.orgacs.orgresearchgate.net
For this compound, the focus is often on the reactivity of the C-H bonds of the indole core, particularly at positions C2, C4, C5, and C6, as C7 is already substituted. The N-H bond of the indole can also participate in these reactions.
C2-Functionalization: The C2 position can be functionalized through the use of a directing group on the indole nitrogen. For example, N-(2-pyridyl)sulfonyl and N,N-dimethylcarbamoyl groups have been used to direct alkenylation and other C-C bond-forming reactions to the C2 position. mdpi.combeilstein-journals.org
C4-Functionalization: The C4 position is a challenging yet important site for functionalization. nih.gov Directing groups at the C3 position, such as a formyl or acetyl group, can facilitate C4-arylation. acs.org
C6-Functionalization: Rhodium(II) catalysts have been employed for the C6-selective alkylation of certain indoles, where hydrogen bonding interactions are thought to play a key role in directing the regioselectivity. snnu.edu.cn
C7-Functionalization: Although the C7 position in the parent compound is already occupied by the ethenyl group, it's noteworthy that direct C7 functionalization of indoles is generally challenging but can be achieved using auxiliary-assisted, transition-metal-catalyzed methods. researchgate.net For instance, rhodium-catalyzed oxidative annulation of 7-arylindoles has been reported. nih.govchinesechemsoc.org
The presence of the ethenyl group at C7 can electronically and sterically influence the reactivity of the other C-H bonds in the indole nucleus, potentially altering the regioselectivity of these directed functionalization reactions compared to unsubstituted or differently substituted indoles.
| Functionalization Site | Catalyst System | Directing Group Example | Reaction Type | Ref |
| C2 | Palladium | N-(2-pyridyl)sulfonyl | Alkenylation | beilstein-journals.org |
| C2 | Ruthenium | N,N-dimethylcarbamoyl | Vinylation | mdpi.com |
| C4 | Palladium | C3-formyl | Arylation | acs.org |
| C6 | Rhodium(II) | N-H (hydrogen bonding) | Alkylation | snnu.edu.cn |
| C7 | Rhodium | N-H | Oxidative Annulation | nih.govchinesechemsoc.org |
Spectroscopic Characterization Methodologies for Ethenylindoles
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule. It provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
Proton NMR (¹H NMR) Analysis
Proton NMR spectroscopy is crucial for identifying the different types of protons present in 7-Ethenyl-1H-indole and their relative positions. The indole (B1671886) core itself contributes several characteristic signals, while the ethenyl group introduces distinct resonances.
Indole NH Proton: The proton attached to the nitrogen atom (N-H) of the indole ring typically appears as a broad singlet, often deshielded due to hydrogen bonding and the aromatic system, usually in the range of δ 8.0-11.0 ppm, depending on the solvent and concentration.
Aromatic Protons: The indole ring system has four protons on the fused benzene (B151609) ring (H-4, H-5, H-6, H-7) and one proton on the pyrrole (B145914) ring (H-2). The exact chemical shifts and splitting patterns are influenced by the substitution at the 7-position. For 7-substituted indoles, the protons at positions 4, 5, and 6 will exhibit complex multiplet patterns. The proton at position 2 (H-2) is typically a singlet or a doublet with a small coupling constant to the N-H proton, appearing in the δ 6.5-7.5 ppm region.
Ethenyl Protons: The ethenyl group (-CH=CH₂) attached at the 7-position will give rise to two distinct signals for the vinyl protons. These protons are typically observed in the δ 5.0-7.0 ppm range. The specific chemical shifts and coupling constants (¹Jcis and ¹Jtrans) will depend on the stereochemistry (cis/trans) of the double bond and the electronic environment. For a terminal vinyl group (-CH=CH₂), one proton will be attached to the carbon directly bonded to the indole ring, and the other two will be geminal protons. Given the substitution at the 7-position, the ethenyl group is likely attached via a carbon atom to the indole ring, meaning the structure would be an ethenyl group attached to C7. If it is a vinyl group attached to C7, then the protons would be expected as follows:
The proton on the carbon directly attached to the indole ring (C7-CH=CH₂) would be a doublet of doublets.
The two geminal protons on the terminal carbon (C7-CH=CH₂) would appear as a doublet of doublets.
The exact positions are influenced by the indole ring. Based on similar styrylindoles (e.g., from rsc.org), the vinyl protons can appear around δ 5.0-7.5 ppm, with the proton adjacent to the indole ring being more deshielded.
Expected ¹H NMR Data for this compound (Representative)
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling (Hz) | Notes |
| Indole N-H | 8.0 - 11.0 | s (br) | - | Broad singlet |
| H-2 (Indole) | 6.5 - 7.5 | s or d | ~2-3 | Singlet or small coupling to N-H |
| H-4 (Indole) | 7.0 - 7.5 | m | - | Part of aromatic multiplet |
| H-5 (Indole) | 7.0 - 7.5 | m | - | Part of aromatic multiplet |
| H-6 (Indole) | 7.0 - 7.5 | m | - | Part of aromatic multiplet |
| C7-CH=CH₂ (Hα) | 5.0 - 6.0 | dd | ~10, ~17 | Proton on C7-CH=CH₂ |
| C7-CH=CH₂ (Hβ) | 5.0 - 6.0 | dd | ~10, ~17 | Geminal protons on =CH₂ |
| C7-CH=CH₂ (Hγ) | 6.5 - 7.5 | dd | ~10, ~17 | Proton attached to C7 |
(Note: Chemical shifts are approximate and solvent-dependent. Coupling constants are typical for vinyl groups.)
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 NMR provides information about the carbon skeleton of the molecule. The indole core has ten distinct carbon atoms, and the ethenyl group adds two more.
Indole Carbons: The carbon atoms of the indole ring typically resonate in the range of δ 100-140 ppm. C-2 and C-3 are usually found in the higher ppm range (around δ 100-115 and δ 100-130 respectively, but can vary), while the aromatic carbons of the fused benzene ring appear in the δ 110-130 ppm region. The quaternary carbons (C-3a, C-7a) are also in this aromatic region.
Ethenyl Carbons: The two carbon atoms of the ethenyl group are expected to appear in the δ 110-140 ppm range. The carbon directly attached to the indole ring (C7-CH=) will likely be more deshielded than the terminal vinyl carbon (=CH₂).
Expected ¹³C NMR Data for this compound (Representative)
| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |
| C-2 (Indole) | 100 - 115 | Pyrrole ring carbon |
| C-3 (Indole) | 100 - 130 | Pyrrole ring carbon, can be deshielded |
| C-3a (Indole) | 120 - 135 | Quaternary aromatic carbon |
| C-4 (Indole) | 110 - 125 | Aromatic carbon |
| C-5 (Indole) | 110 - 125 | Aromatic carbon |
| C-6 (Indole) | 110 - 125 | Aromatic carbon |
| C-7 (Indole) | 120 - 135 | Aromatic carbon, attached to ethenyl |
| C-7a (Indole) | 120 - 135 | Quaternary aromatic carbon |
| C7-CH= (Ethenyl) | 120 - 135 | Carbon directly attached to C7 |
| =CH₂ (Ethenyl) | 110 - 125 | Terminal vinyl carbon |
(Note: Chemical shifts are approximate and solvent-dependent.)
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques are vital for confirming the assignments made from 1D spectra and establishing connectivity.
COSY (Correlation Spectroscopy): COSY experiments reveal proton-proton couplings. For this compound, COSY would show correlations between:
The indole N-H proton and any adjacent protons (though coupling to N-H is often weak).
The aromatic protons (H-4, H-5, H-6) showing coupling to their neighbors.
The ethenyl protons (C7-CH=CH₂) showing coupling to each other and potentially to nearby aromatic protons if there is through-space correlation.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This experiment is essential for assigning specific ¹H signals to their corresponding ¹³C signals, confirming the carbon framework. For example, it would link each aromatic proton to its attached carbon and the vinyl protons to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons separated by two or three bonds. This technique is particularly useful for identifying quaternary carbons and confirming the position of substituents. For this compound, HMBC would be critical for:
Correlating the indole N-H proton to C-2 and C-7a.
Correlating the H-2 proton to C-3, C-3a, and C-7a.
Correlating the ethenyl protons to the C-7 carbon of the indole ring and to each other. This would definitively place the ethenyl group at the 7-position.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation patterns, which aids in structural confirmation. The molecular formula of this compound (C₁₀H₉N) gives a calculated monoisotopic mass of approximately 143.0735 g/mol .
Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a common technique that bombards the molecule with electrons, causing ionization and fragmentation.
Molecular Ion (M⁺): The molecular ion peak at m/z 143 would be expected, representing the intact molecule.
Fragmentation Patterns: Characteristic fragments would arise from the loss of small neutral molecules or radicals. For indole derivatives, common fragmentation pathways include the loss of HCN, C₂H₂, or fragments related to substituents. The ethenyl group might lead to fragments from the loss of ethylene (B1197577) (C₂H₄) or vinyl radicals. For example, loss of C₂H₄ would result in a fragment at m/z 115 (corresponding to C₈H₅N).
Expected EI-MS Data for this compound (Representative)
| m/z Value | Fragment Description |
| 143 | [M]⁺ (Molecular ion) |
| 142 | [M-H]⁺ (Loss of H radical) |
| 115 | [M-C₂H₄]⁺ (Loss of ethylene from ethenyl group) |
| 116 | [M-C₂H₃]⁺ (Loss of vinyl radical) |
| 117 | [M-C₂H₂]⁺ (Loss of acetylene (B1199291) from ethenyl group) |
| 114 | [M-HCN]⁺ (Loss of HCN from indole core) |
| 103 | [M-C₂H₄-N]⁺ or related fragmentation |
(Note: Fragmentation patterns are highly dependent on the specific molecule and ionization conditions.)
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a softer ionization technique, often used for polar molecules, typically producing protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻).
Protonated Molecule ([M+H]⁺): For this compound, ESI-MS would likely show a prominent peak at m/z 144, corresponding to the protonated molecular ion.
Fragmentation: ESI-MS can also induce fragmentation, often referred to as MS/MS or tandem mass spectrometry, providing structural insights. The fragmentation pathways would be similar in principle to EI-MS but generally less extensive.
Expected ESI-MS Data for this compound (Representative)
| m/z Value | Ion Type | Notes |
| 144 | [M+H]⁺ | Protonated molecular ion |
| 143 | [M]⁺ | Molecular ion (less common in ESI) |
| 116 | [M+H-C₂H₄]⁺ | Loss of ethylene from protonated ion |
(Note: ESI-MS is highly dependent on solvent and adduct formation.)
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. For this compound, IR spectroscopy can confirm the presence of the indole N-H bond, aromatic C=C stretching, vinylic C=C stretching, and various C-H stretching and bending modes.
The indole moiety typically exhibits a characteristic N-H stretching vibration in the region of 3472–3378 cm⁻¹ rsisinternational.org. Aromatic C-H stretching vibrations are generally observed in the 3100–3000 cm⁻¹ range researchgate.net. The aromatic ring system also shows C=C stretching absorptions, typically found between 1650 and 1450 cm⁻¹ rsisinternational.orgresearchgate.net. The ethenyl (vinyl) group introduces additional characteristic bands: a C=C stretching vibration is expected around 1640–1600 cm⁻¹ vulcanchem.comrsc.org, and out-of-plane C-H bending vibrations for the terminal alkene are commonly observed between 1000 and 900 cm⁻¹ vulcanchem.comrsc.org.
While specific experimental IR data for this compound were not detailed in the provided literature, based on the spectral characteristics of indole and vinyl-substituted compounds, the following absorptions are anticipated:
| Functional Group | Expected Wavenumber (cm⁻¹) | Typical Range (cm⁻¹) | Notes |
| N-H Stretch (Indole) | ~3400-3500 | 3472-3378 | Often a sharp or moderately broad band rsisinternational.orgresearchgate.net. |
| C-H Stretch (Aromatic) | ~3030-3100 | 3100-3000 | Associated with sp² hybridized carbons of the indole rings researchgate.net. |
| C=C Stretch (Aromatic) | ~1600-1450 | 1650-1450 | Multiple bands due to the aromatic system rsisinternational.orgresearchgate.net. |
| C=C Stretch (Vinylic) | ~1640-1600 | 1640-1600 | Characteristic of the ethenyl group vulcanchem.comrsc.org. |
| C-H Bending (Vinylic) | ~990-900 | 1000-900 | Out-of-plane bending modes for the terminal vinyl group vulcanchem.comrsc.org. |
| C-H Bending (Aromatic) | ~900-650 | 900-650 | Out-of-plane bending, indicative of substitution patterns rsisinternational.orgresearchgate.net. |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems, known as chromophores. The indole ring system, with its delocalized π-electrons, is a significant chromophore, and the addition of the ethenyl group at the 7-position extends this conjugation, influencing the compound's absorption characteristics.
Studies on substituted indoles and ethenyl indoles indicate that these compounds absorb light in the UV region, with absorption maxima (λmax) and extinction coefficients (ε) being sensitive to the nature and position of substituents nih.govrsc.org. The extended conjugation in this compound would likely result in absorption bands in the UV spectrum, potentially shifted compared to unsubstituted indole due to the electronic influence of the vinyl group. Detailed UV-Vis spectral data, including specific λmax values and molar extinction coefficients for this compound, were not explicitly provided in the reviewed literature. However, research on similar ethenyl indole derivatives suggests that such compounds exhibit characteristic absorption profiles that are valuable for their identification and purity assessment rsc.org.
Other Advanced Spectroscopic and Analytical Techniques for Comprehensive Characterization
Beyond IR and UV-Vis spectroscopy, several other advanced techniques are crucial for the complete structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure, including the number and types of protons and carbon atoms, their connectivity, and their electronic environment.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show signals for:
The indole N-H proton, typically appearing as a broad singlet in the downfield region (around δ 7.5-10.5 ppm), depending on the solvent and concentration rsisinternational.orgvulcanchem.comjapsonline.com.
The aromatic protons of the indole ring (H-2, H-3, H-4, H-5, H-6), which would resonate in the δ 6.5–7.8 ppm range, with specific chemical shifts and coupling patterns dictated by the substitution at the 7-position vulcanchem.comjapsonline.comrsc.orgrsc.org.
The vinylic protons of the ethenyl group (–CH=CH₂), expected to appear as distinct signals, likely doublets or multiplets, in the δ 5.0–6.5 ppm range, with characteristic coupling constants (e.g., geminal and trans-vicinal coupling) vulcanchem.comrsc.orgmdpi.comrsc.org.
¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal signals for:
The carbons of the indole ring system, with the pyrrole ring carbons (C-2, C-3) typically appearing at higher field than the benzene ring carbons, and the quaternary carbons showing characteristic shifts vulcanchem.comrsc.orgrsc.org.
The two carbons of the ethenyl group, expected to resonate in the δ 110–130 ppm range, with the vinylic carbons involved in the double bond appearing at distinct chemical shifts vulcanchem.comrsc.orgrsc.org.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Notes |
| N-H | ~7.5-10.5 | s (broad) | - | Indole N-H proton rsisinternational.orgvulcanchem.comjapsonline.com. |
| H-2 | ~6.5-7.2 | d or s | ~3-4 | Pyrrole ring proton vulcanchem.comjapsonline.comrsc.orgrsc.org. |
| H-3 | ~6.2-6.8 | d or s | ~3-4 | Pyrrole ring proton vulcanchem.comrsc.orgrsc.org. |
| H-4 | ~7.0-7.4 | d or dd | ~7-8 | Benzene ring proton vulcanchem.comrsc.orgrsc.org. |
| H-5 | ~7.0-7.4 | t or dd | ~7-8 | Benzene ring proton vulcanchem.comrsc.orgrsc.org. |
| H-6 | ~7.0-7.4 | t or dd | ~7-8 | Benzene ring proton vulcanchem.comrsc.orgrsc.org. |
| H-7 | ~7.0-7.4 | d or dd | ~7-8 | Benzene ring proton vulcanchem.comrsc.orgrsc.org. |
| Vinylic H (CH₂) | ~5.0-5.5 | d | ~8-15 | Terminal vinyl protons vulcanchem.comrsc.orgmdpi.comrsc.org. |
| Vinylic H (CH=) | ~5.5-6.5 | d | ~15-18 | Terminal vinyl proton vulcanchem.comrsc.orgmdpi.comrsc.org. |
| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |
| C-2 | ~100-110 | Pyrrole ring carbon vulcanchem.comrsc.orgrsc.org. |
| C-3 | ~105-115 | Pyrrole ring carbon vulcanchem.comrsc.orgrsc.org. |
| C-3a | ~130-140 | Quaternary carbon, fusion of rings rsc.orgrsc.orgrsc.org. |
| C-4, C-5, C-6 | ~110-130 | Benzene ring carbons vulcanchem.comrsc.orgrsc.orgrsc.org. |
| C-7 | ~115-125 | Benzene ring carbon attached to vinyl group vulcanchem.comrsc.orgrsc.orgrsc.org. |
| C-7a | ~135-145 | Quaternary carbon, fusion of rings rsc.orgrsc.orgrsc.org. |
| Vinylic C (=CH₂) | ~115-120 | Terminal vinyl carbon vulcanchem.comrsc.orgrsc.org. |
| Vinylic C (CH=) | ~125-135 | Internal vinyl carbon vulcanchem.comrsc.orgrsc.org. |
Computational and Theoretical Investigations of Ethenylindoles
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictiontandfonline.com
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the electronic structure and chemical reactivity of molecules. These calculations provide insights into electron distribution, molecular orbitals, and potential reaction pathways.
DFT calculations are widely employed to model reaction mechanisms and predict the energetics of chemical transformations involving indole (B1671886) derivatives. By calculating optimized geometries, transition states, and reaction barriers, DFT helps in understanding how molecules react and what pathways are energetically favored. For instance, studies on various indole-containing compounds have utilized DFT to analyze reaction mechanisms, such as alkynylation reactions of indole substrates acs.orgresearchgate.net. These calculations can reveal rate-determining steps and the influence of catalysts on reaction outcomes. Other studies have used DFT to investigate the electronic and structural properties of complex indole derivatives, providing insights into their potential reactivity ajchem-a.comajchem-a.comsamipubco.comcrimsonpublishers.comnih.gov.
Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is instrumental in predicting a molecule's reactivity. The energy difference between HOMO and LUMO (HOMO-LUMO gap) indicates the molecule's stability and its propensity for electron transfer. A smaller gap generally suggests higher reactivity. For indole derivatives, FMO analysis can predict sites susceptible to electrophilic or nucleophilic attack. For example, studies on indole systems have reported HOMO-LUMO gaps ranging from approximately 3.67 eV for a complex fused indole system ajchem-a.comajchem-a.com to 7.99 eV for indole itself in a specific reaction context frontiersin.org. HOMO energy levels are associated with a molecule's nucleophilicity, while LUMO levels relate to its electrophilicity wuxibiology.com.
Table 1: Representative Quantum Chemical Calculation Parameters for Indole Derivatives
| Method | Property | Example Value/Range (for related indole compounds) | Source Citation |
| DFT (B3LYP) | HOMO-LUMO Gap (eV) | 3.67 - 7.99 | ajchem-a.comajchem-a.comfrontiersin.org |
| DFT | HOMO Energy (eV) | -6.76 (for a specific derivative) | crimsonpublishers.com |
| DFT | LUMO Energy (eV) | -3.25 (for a specific derivative) | crimsonpublishers.com |
| DFT | Partial Charge (e.g., C6, C21) | C6: +0.33, C21: -0.19 (for a specific derivative) | ajchem-a.com |
Density Functional Theory (DFT) Applications in Reaction Pathways
Quantitative Structure-Activity Relationship (QSAR) Studies of Indole Derivativesresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies establish mathematical correlations between the chemical structure of compounds and their biological or physicochemical activities. These models are crucial for predictive drug design.
QSAR models for indole derivatives have been developed to predict activities such as anticancer rsc.orgmdpi.comresearchgate.net, anti-tuberculosis nih.gov, and enzyme inhibition researchgate.net. These studies typically involve calculating various molecular descriptors (e.g., topological indices, electronic parameters, shape descriptors) from the chemical structure and then using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build predictive models. For instance, QSAR studies on indole Schiff bases identified molecular connectivity indices and the Wiener index as significant descriptors for COX-2 inhibitory activity researchgate.net. The goal is to identify structural features that enhance desired activities and minimize undesirable ones, thereby guiding the synthesis of new, more potent compounds.
Table 2: QSAR Descriptors and Predictive Modeling for Indole Derivatives
| QSAR Method | Type of Descriptor | Example Descriptor(s) | Predicted Relationship (General) | Source Citation |
| MLR, GFA | Topological | Molecular Connectivity Indices (χ), Wiener Index (W) | Influence inhibitory activity, anti-MES activity | researchgate.netnih.govdergipark.org.tr |
| MLR, ANN | Electronic | Dipole Moment (μ), LUMO Energy (εLUMO) | Predict biological activity, physicochemical properties | dergipark.org.tr |
| GA-MLR | Various (e.g., physicochemical) | Specific descriptors not detailed for 7-Ethenyl-1H-indole | Key molecular descriptors for developing potent analogues | rsc.org |
Molecular Docking and Dynamics Simulations for Mechanistic Insights into Ligand-Target Interactionsacs.orgnih.govcaltech.edu
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) binds to a biological target (e.g., protein, enzyme) and to study the stability and dynamics of these complexes.
Molecular docking algorithms predict the preferred orientation of a ligand within a target's binding site, estimating binding affinity through scoring functions. This provides insights into molecular recognition mechanisms, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. Studies on indole derivatives have reported binding energy values for potential anticancer agents ranging from -7.18 to -8.34 kcal/mol mdpi.com, and specific docking scores of -10.523 kcal/mol for potent anti-TNBC agents rsc.org. Molecular dynamics simulations are then used to assess the stability of these docked complexes over time, providing a more comprehensive understanding of the binding process. For instance, simulations have been used to analyze the stability of indole-based benzamide (B126) complexes with estrogen receptor alpha pensoft.net and indole-derived hydrazones with targets related to triple-negative breast cancer rsc.org. Inhibition constants (Ki) derived from binding assays for indole derivatives targeting tauopathy have also been reported, with values around 7.7 ± 0.6 nM nih.gov.
Mechanistic Studies of Biological Interactions of Ethenylindole Derivatives
Molecular Mechanisms of Enzyme Modulation by Indole (B1671886) Scaffolds
Indole scaffolds are recognized for their ability to interact with a variety of enzymes, often acting as inhibitors. The ethenyl substitution can further enhance these interactions or confer specific inhibitory profiles.
Cyclooxygenase (COX) Isozyme Inhibition Mechanisms
While direct studies on 7-Ethenyl-1H-indole's COX inhibition are not extensively detailed in the provided search results, related indole derivatives have shown promise as COX inhibitors. Research on 3-ethyl-1H-indole derivatives indicates their potential as selective COX-2 inhibitors, with molecular docking studies predicting strong binding affinities to the COX-2 enzyme ajchem-a.comresearchgate.net. These compounds often interact with key amino acid residues within the COX-2 active site, such as ALA527, ARG120, TYR355, and LYS360, through hydrogen bonds ajchem-a.com. The mechanism generally involves inhibiting prostaglandin (B15479496) production, which is a key role of COX enzymes in inflammatory processes chim.it.
Glutathione (B108866) S-Transferase (GST) Isozyme Inhibition Mechanisms
Glutathione S-transferases (GSTs) are crucial enzymes involved in detoxification and cellular defense. Inhibitors of GSTs are of interest for their potential in reversing multidrug resistance in cancer therapy mdpi.comresearchgate.netnih.gov. While specific data for this compound is not directly available, other indole derivatives have been studied for their GST inhibitory potential researchgate.net. For instance, a study on indole derivatives investigated their inhibitory activity against cholinergic and glutathione pathways, suggesting that indole derivatives can be designed as GST inhibitors researchgate.net. The mechanism of GST inhibition often involves covalent binding to cysteine residues in the enzyme's active site, a characteristic of α,β-unsaturated carbonyl compounds mdpi.com.
Fructose-1,6-bisphosphatase (FBPase) Inhibition Mechanisms
Fructose-1,6-bisphosphatase (FBPase) is a key enzyme in gluconeogenesis, and its inhibitors are explored for the treatment of type 2 diabetes mellitus nih.govmdpi.comacs.org. Research has identified indole derivatives as potent FBPase inhibitors nih.govmdpi.comrcsb.org. These compounds often bind to allosteric sites or substrate-binding sites of the enzyme. For example, indole-2-carboxylic acid derivatives with N-acylsulfonamide moieties have shown submicromolar IC₅₀ values against FBPase nih.govrcsb.org. The binding interactions typically involve hydrogen bonding with specific amino acid residues within the FBPase active site, such as Asp187 and residues 71 and 51, influencing the enzyme's quaternary structure and catalytic loop conformation nih.gov. Some studies suggest that modifications at the 7-position of the indole ring, such as nitro or chloro substituents, and alkyl groups at the 5-position can enhance FBPase inhibition nih.gov.
Interaction with Cellular Pathways and Receptors
Indole derivatives can modulate various cellular signaling pathways, impacting processes like inflammation, cell proliferation, and programmed cell death (apoptosis).
Modulation of Inflammatory Signaling Pathways (e.g., NF-κB)
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. Indole compounds have been reported to modulate this pathway nih.govfrontiersin.orgfrontiersin.orgacs.orgresearchgate.net. For instance, indole derivatives can inhibit the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory cytokines nih.govfrontiersin.org. Studies indicate that compounds like IH-1 (5-(1H-indole-3-ylmethylene)imidazolidine-2,4-dione) can inhibit NF-κB transactivation by preventing the interaction between the p65 subunit and coactivators like p300/CBP frontiersin.orgfrontiersin.org. Other indole derivatives have also shown to suppress NF-κB signaling, contributing to anti-inflammatory effects nih.govresearchgate.net.
Effects on Cell Proliferation and Apoptosis Pathways
Indole derivatives are frequently investigated for their anticancer properties, which often involve the modulation of cell proliferation and the induction of apoptosis mdpi.comacs.orgvulcanchem.comnih.govmdpi.comfrontiersin.orgnih.gov. Research indicates that indole compounds can induce cell cycle arrest, particularly at the G2/M phase, leading to apoptosis mdpi.com. Mechanisms include the inhibition of key proteins involved in cell survival and DNA repair, such as Mcl-1, Bcl-2, and PARP-1 mdpi.com. Some indole derivatives activate apoptotic pathways by inducing reactive oxygen species (ROS) and activating downstream signaling cascades like JNK acs.orgfrontiersin.org. For example, a novel indole-ethyl isothiocyanate derivative (7Me-IEITC) demonstrated anti-proliferative and pro-apoptotic effects on ovarian cancer cells by activating caspases and inactivating PARP-1 nih.gov.
Advanced Synthetic Applications of 7 Ethenyl 1h Indole As a Chemical Building Block
Utilization in the Construction of Complex Heterocyclic Systems
The presence of the ethenyl group at the 7-position of the indole (B1671886) nucleus makes 7-Ethenyl-1H-indole a valuable precursor for the synthesis of annulated indoles and carbazole (B46965) alkaloid frameworks. These transformations leverage the reactivity of the vinyl moiety and the indole core to forge new ring systems.
Synthesis of Annulated Indoles
The indole scaffold is amenable to various cyclization and annulation reactions, particularly when functionalized with unsaturated groups. The ethenyl group at the 7-position of this compound can participate in reactions such as Heck cyclizations and oxidative annulations, leading to the formation of fused polycyclic systems. Palladium-catalyzed reactions, for instance, can facilitate the formation of new carbon-carbon bonds by activating C-H bonds on the indole's benzene (B151609) ring and coupling them with the ethenyl group, or vice versa. caltech.eduorganic-chemistry.org Research on 7-arylindoles has demonstrated their participation in oxidative annulations with alkenes, yielding fused systems like pyrrolo[3,2,1-de]phenanthridines, suggesting analogous reactivity for this compound where the ethenyl group acts as the alkene component. organic-chemistry.org Furthermore, platinum-catalyzed cascade reactions involving indoles and arylpropargyl ethers have been shown to yield diindolylmethanes and indolyl carbazoles, highlighting the utility of indole derivatives in constructing complex fused systems. google.com
Table 7.1.1: Representative Annulation Reactions Involving Indole Derivatives
| Reaction Type | Starting Materials/Indole Derivative | Reagents/Catalyst | Conditions | Product Class | Citation |
| Oxidative Annulation | 7-Arylindoles (analogous to this compound) | [Cp*RhCl₂]₂, N-Bu₄NOAc, Xylenes | 140 °C, Air, 2 h | Pyrrolo[3,2,1-de]phenanthridines | organic-chemistry.org |
| Heck Cyclization | N-Alkyl-2-haloanilines (precursors to indoles) | Pd(OAc)₂, XPhos | Not specified | Indoles | researchgate.net |
| Platinum-Catalyzed Cascade | Indole, Arylpropargyl Ether | Platinum Catalyst | Not specified | Diindolylmethanes, Indolyl Carbazoles | google.com |
Development of Carbazole Alkaloid Frameworks
Carbazole alkaloids represent a significant class of natural products and synthetic targets, often featuring fused polycyclic structures derived from indole precursors. The synthesis of carbazole frameworks frequently involves cyclization reactions that build the central carbazole ring system onto an existing indole core. Indole derivatives bearing unsaturated side chains, such as vinyl or dienyl groups, have been employed as key intermediates in these syntheses. For instance, 3-vinylindoles have been utilized in Diels-Alder reactions with dienophiles to construct carbazole derivatives. researchgate.net Similarly, other indole-based cyclizations, including those involving intramolecular Heck reactions or metal-free benzannulations, have been developed to access carbazole scaffolds. researchgate.netrsc.org The ethenyl group at the 7-position of this compound provides a reactive handle that can participate in such cyclization strategies, potentially enabling the synthesis of novel carbazole alkaloid analogs.
Table 7.1.2: Indole Derivatives as Precursors for Carbazole Synthesis
| Reaction Type | Indole Derivative/Starting Material | Dienophile/Reactant | Catalyst/Conditions | Product Class | Citation |
| Diels-Alder Reaction | 3-Vinylindoles | Naphthoquinone | Not specified | [c]annelated Carbazoles | researchgate.net |
| Benzannulation | Indoles, Carbonyl Compounds | Dienophiles | Metal-free, One-pot | Carbazoles | researchgate.net |
| Palladium-Catalyzed C-H | Indolines/Indoles | Not specified | Pd-catalyzed C-H activation | Carbazoles, Indoles | nih.gov |
Role in Multi-Component Reactions for Generating Molecular Diversity
Multi-component reactions (MCRs) are powerful tools for rapidly assembling complex molecules from three or more starting materials in a single step, thereby enhancing molecular diversity and synthetic efficiency. Indole derivatives are frequently incorporated into MCRs due to the reactivity of their indole nucleus and various functional groups. dergipark.org.trresearchgate.net The ethenyl group in this compound offers additional sites for reactivity in MCRs, potentially acting as a Michael acceptor or participating in cycloaddition reactions. For example, vinyl sulfides have been successfully employed in Fischer indole reactions, demonstrating the utility of vinyl groups in indole ring formation. organic-chemistry.orgthieme-connect.comthieme-connect.com While specific MCRs directly utilizing this compound are not extensively documented in the provided snippets, its structure suggests potential participation in reactions involving aldehydes, amines, or other activated methylene (B1212753) compounds, analogous to other indole derivatives. ekb.egresearchgate.net
Table 7.2: Examples of Multi-Component Reactions Involving Indole Derivatives
| Reaction Type | Indole Derivative/Reactant | Other Components | Catalyst/Conditions | Product Class | Citation |
| Fischer Indole Synthesis | Vinyl Sulfides | Arylhydrazines | TsOH·H₂O, Refluxing Ethanol or Dichloroethane | 3-Substituted, 2,3-Disubstituted Indoles | organic-chemistry.orgthieme-connect.comthieme-connect.com |
| Three-Component Reaction | 1H-Indole-3-carbaldehyde | Malononitrile, Active Methylene Derivatives/Amines | Triethylamine, Reflux | Indole Derivatives | ekb.eg |
| Ugi-Azide MCR | Indole | Isocyanides, Aldehydes, TMSN₃ | Not specified | Xanthates, other indole derivatives | researchgate.net |
| Palladium-Catalyzed Domino | Not specified | Not specified | Pd-catalyzed cascade | Indole Derivatives | researchgate.net |
Precursor in the Synthesis of Chemical Probes and Analogs for Mechanistic Investigations
Chemical probes are essential tools for understanding biological processes at a molecular level, enabling target identification and validation. Indole scaffolds are frequently found in the structures of biologically active molecules and have been incorporated into chemical probes for various research applications. dergipark.org.trthieme-connect.comrsc.org The indole nucleus itself can interact with biological targets, and the ethenyl group of this compound provides a site for further functionalization. This functionalization could involve reactions such as oxidation, reduction, addition, or click chemistry to attach reporter groups (e.g., fluorophores, affinity tags) or to modify the molecule's interaction profile for mechanistic studies. rsc.org For instance, the synthesis of alkyne-substituted tryptophans has been reported to create chemical probes for protein profiling, demonstrating how indole derivatives can be modified to serve as investigative tools. rsc.org The potential exists to derivatize the ethenyl group of this compound to create probes that investigate specific biological pathways or enzyme mechanisms.
Table 7.3: Indole Derivatives in Chemical Probe Synthesis
| Probe Type/Target | Indole Derivative/Scaffold | Functionalization Strategy | Application/Target | Citation |
| Alkyne-Substituted Tryptophan | 5-Ethynyl-1H-indole | EDC coupling, Flash Purification | Chemical probes for protein profiling | rsc.org |
| Fluorogenic Probe | Indole-based scaffold | Formylation, Silylation, Reaction with Malononitrile | Detection of F⁻ ions | rsc.org |
| Mechanistic Study Analog | Indole Analogs | Structural modifications, Diazirine moiety incorporation | Target identification, Mechanistic investigations | thieme-connect.com |
Q & A
Q. What synthetic methodologies are recommended for preparing 7-Ethenyl-1H-indole, and how can purity be ensured?
To synthesize this compound, cross-coupling reactions such as Suzuki-Miyaura or Heck coupling are commonly employed, leveraging indole derivatives with ethenyl precursors. Post-synthesis, purification via column chromatography (using silica gel and gradient elution) and recrystallization ensures purity. Characterization should include NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis. For substituent-dependent studies, electron-donating/withdrawing groups can be introduced at specific positions to modulate reactivity .
Q. How can the crystal structure of this compound be determined, and what software is essential for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires a diffractometer (e.g., Bruker D8 Venture), followed by structure solution using direct methods in SHELXS or SHELXD . Refinement with SHELXL includes handling hydrogen bonding, thermal parameters, and disorder modeling. Tools like OLEX2 integrate visualization, refinement, and validation (e.g., R-factors, electron density maps) . For advanced cases (e.g., twinning), SHELXL’s TWIN/BASF commands are critical .
Q. What experimental protocols are used to assess the antioxidant activity of this compound?
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is widely used. Prepare serial dilutions of the compound, mix with DPPH solution, incubate in the dark, and measure absorbance at 517 nm. Calculate IC50 values (concentration for 50% inhibition) and compare to standards like vitamin E. Ensure triplicate measurements and solvent controls to minimize artifacts .
Q. How do computational methods like TDDFT support the study of this compound’s electronic properties?
Time-dependent density functional theory (TDDFT) calculates frontier molecular orbitals (HOMO-LUMO), ionization potentials, and bond dissociation enthalpies (BDE). Use Gaussian or ORCA software with functionals like B3LYP/6-31G(d). Correlate computed parameters (e.g., low BDE for -OH groups) with experimental antioxidant activity to identify mechanistic pathways (hydrogen/electron transfer) .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationships (SAR) for substituted 7-Ethenyl-1H-indoles?
Contradictions may arise from steric hindrance vs. electronic effects. For example, electron-withdrawing groups may reduce antioxidant activity despite favorable HOMO energies. Use multivariate analysis (e.g., principal component analysis) to deconvolute factors. Validate hypotheses via synthetic modification (e.g., introducing bulky substituents) and reassessing activity .
Q. What statistical approaches are recommended for analyzing dose-response data in antioxidant assays?
Non-linear regression (e.g., log[inhibitor] vs. normalized response in GraphPad Prism) models dose-response curves. Report IC50 with 95% confidence intervals. For outliers, apply Grubbs’ test. Use ANOVA with post-hoc Tukey tests to compare substituent effects. Include error propagation in IC50 calculations from triplicate data .
Q. How can researchers troubleshoot inconsistent XRD data during structural refinement of this compound derivatives?
Inconsistent data may stem from crystal twinning, disorder, or poor data resolution. Use OLEX2’s TwinRotMat for twinning analysis and SHELXL’s PART commands for disorder. Validate with Rint and CC1/2 metrics. If thermal motion is high, apply anisotropic displacement parameters .
Q. What strategies integrate computational and experimental data to validate antioxidant mechanisms?
Combine TDDFT-derived parameters (e.g., HOMO energy, BDE) with kinetic studies (e.g., Arrhenius plots for radical quenching rates). Use multivariate regression to quantify the contribution of each parameter to activity. For electron-transfer mechanisms, cyclic voltammetry can measure oxidation potentials .
Q. How can researchers design experiments to distinguish hydrogen-atom transfer (HAT) vs. proton-coupled electron transfer (PCET) mechanisms?
Use isotopic labeling (e.g., deuterated solvents) to track kinetic isotope effects (KIE). A KIE > 2 suggests HAT. Alternatively, pH-dependent studies can identify PCET, as activity changes with proton availability. Pair with TDDFT to map transition states .
Q. What frameworks optimize experimental design for structure-property studies of this compound analogs?
Adopt a Design of Experiments (DoE) approach. Define variables (e.g., substituent type, position) and responses (e.g., IC50, HOMO energy). Use fractional factorial designs to reduce trials. Validate with response surface methodology (RSM) and include controls for solvent/assay interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
